

A Comparative Crystallographic Analysis of (2-Bromothiazol-4-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromothiazol-4-yl)methanol

Cat. No.: B151087

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive insights into molecular geometry, which is crucial for structure-based drug design and understanding intermolecular interactions. This guide offers a comparative overview of the X-ray crystal structure of a brominated thiazole derivative and a related non-brominated analog, providing key experimental data and protocols.

While the specific X-ray crystal structure of **(2-Bromothiazol-4-yl)methanol** is not publicly available, this guide presents the detailed crystallographic data for a closely related brominated thiazole compound: Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-carboxylate (referred to as Compound 1). For comparative purposes, we include the crystallographic data for a non-brominated analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2).

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, offering a direct comparison of their solid-state structures.

Parameter	Compound 1 (Brominated Derivative)	Compound 2 (Non-brominated Analog)
Chemical Formula	<chem>C10H9BrN2O2S</chem>	<chem>C7H10N2O2S</chem>
Molecular Weight	285.16 g/mol	186.23 g/mol
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /c
Unit Cell Dimensions		
a	6.7420(6) Å	8.6603(1) Å
b	8.2667(8) Å	11.3320(2) Å
c	11.0176(8) Å	9.2984(2) Å
α	69.502(5)°	90°
β	88.199(5)°	108.994(1)°
γ	70.123(4)°	90°
Volume	538.23(8) Å ³	862.19(3) Å ³
Z	2	4
Calculated Density	1.760 g/cm ³	1.434 g/cm ³
Data Collection Temp.	-140 °C	Room Temperature
CCDC Number	1971598	2263857

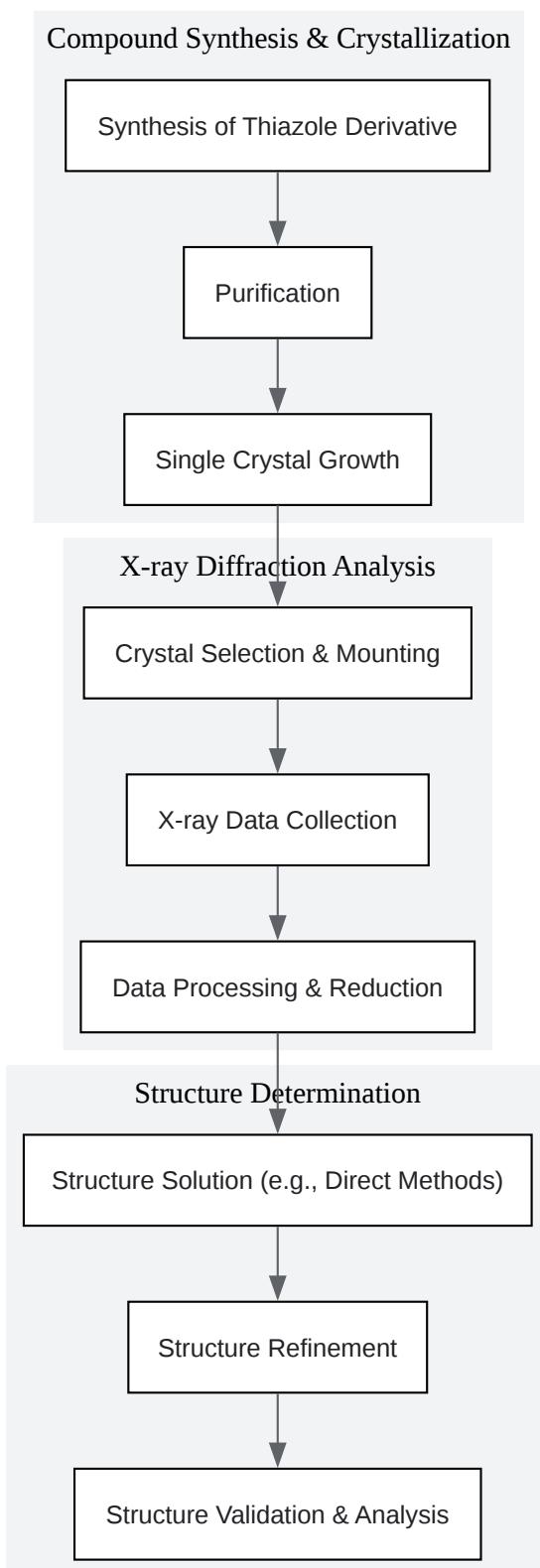
Experimental Protocols

Synthesis of Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-carboxylate (Compound 1)

The synthesis of the brominated thiazole derivative involves a decarboxylative bromination of a thiazole core. The general procedure is as follows: The corresponding thiazole carboxylic acid is subjected to a Hunsdiecker-type reaction. Typically, the carboxylic acid is converted to its silver salt, which is then treated with bromine in an inert solvent.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2)

A common method for the synthesis of this compound is the Hantzsch thiazole synthesis.^[1] In a one-pot procedure, ethyl acetoacetate is reacted with N-bromosuccinimide (NBS) in a suitable solvent system like water and THF.^[1] Following the formation of the α -bromo intermediate, thiourea is added, and the mixture is heated to induce cyclization, yielding the final product.^[1]


Single-Crystal X-ray Diffraction

The determination of the crystal structures for these compounds follows a standardized workflow. The protocol for Compound 1 is detailed below.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction were grown from a suitable solvent by slow evaporation. For Compound 1, colorless prism-shaped crystals were obtained.
- **Data Collection:** A single crystal was mounted on a goniometer head. The intensity data for Compound 1 were collected on a Nonius KappaCCD diffractometer using graphite-monochromated Mo-K α radiation. The data were corrected for Lorentz and polarization effects, and an empirical absorption correction was applied.
- **Structure Solution and Refinement:** The crystal structure of Compound 1 was solved by direct methods using the SHELXS program and refined by full-matrix least-squares techniques against F^2 using SHELXL-2018. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from the difference Fourier map and refined isotropically.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for single-crystal X-ray diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of (2-Bromothiazol-4-yl)methanol Derivatives and Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151087#x-ray-crystal-structure-of-2-bromothiazol-4-yl-methanol-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com